6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one
Description
6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one is a fluorinated indole derivative characterized by an ethyl group at position 6 and a trifluoroethoxy-substituted amino group at position 2. The trifluoroethoxy moiety enhances metabolic stability and lipophilicity, common traits in bioactive fluorinated compounds .
Properties
IUPAC Name |
(3Z)-6-ethyl-3-(2,2,2-trifluoroethoxyimino)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-2-7-3-4-8-9(5-7)16-11(18)10(8)17-19-6-12(13,14)15/h3-5H,2,6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLVFRKBTMRWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=NOCC(F)(F)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)/C(=N/OCC(F)(F)F)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680350 | |
| Record name | 6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202860-01-2 | |
| Record name | 6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one typically involves the reaction of an indole derivative with 2,2,2-trifluoroethanol and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with careful monitoring of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Trifluoroethoxy vs. Other Substituents :
- The trifluoroethoxy group in the target compound confers metabolic resistance similar to lansoprazole derivatives, where fluorine reduces oxidative degradation . This contrasts with 3-benzylidene-6-chloro-1,3-dihydro-2H-indol-2-one , where the chloro group increases electrophilicity but may limit bioavailability due to higher reactivity .
However, diphenyl substituents in the latter compound may reduce solubility, limiting its therapeutic utility .
Amino Group Modifications: The trifluoroethoxyamino group in the target compound differs from pyridinylimino or benzylidene substituents in other indoles. These modifications influence hydrogen-bonding capacity and electronic effects, critical for receptor binding .
Biological Activity
6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H14F3N3O2
- Molecular Weight : 303.26 g/mol
- CAS Number : 879396-70-0
The compound exhibits its biological activity through several mechanisms:
- Receptor Modulation : It has been shown to interact with various receptors, influencing signaling pathways related to metabolic processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its pharmacological effects.
Biological Activity
Research indicates that this compound possesses several biological activities:
1. Antidiabetic Effects
In studies focusing on type 2 diabetes models, the compound demonstrated significant effects on glucose metabolism and insulin sensitivity. For example:
- In Vivo Studies : In ob/ob mice models, treatment with this compound resulted in decreased serum triglyceride and glucose levels, suggesting a potential role as a selective PPARγ modulator .
2. Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties:
- Cell Line Studies : In vitro tests using various cancer cell lines showed that the compound could induce apoptosis and inhibit cell proliferation at specific concentrations.
3. Neuroprotective Effects
Recent investigations suggest that the compound may have neuroprotective properties:
- Neuroreceptor Binding Studies : Binding assays indicated that it interacts with neuroreceptors, potentially influencing neurochemical pathways involved in neurodegenerative diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Model | Findings |
|---|---|---|
| Study A | Obese Mice | Significant reduction in blood glucose and triglycerides after treatment with the compound. |
| Study B | Cancer Cell Lines | Induced apoptosis in breast cancer cells at concentrations above 10 µM. |
| Study C | Neuroprotection | Enhanced survival of neuronal cells in vitro under oxidative stress conditions. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
